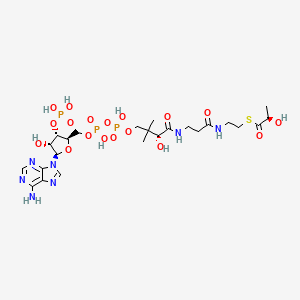
1-hexadecanoyl-2-(4Z,7Z,10Z,13Z,16Z-docosapentaenoyl)-sn-glycero-3-phosphocholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-hexadecanoyl-2-(4Z,7Z,10Z,13Z,16Z-docosapentaenoyl)-sn-glycero-3-phosphocholine is a phosphatidylcholine 38:5 in which the acyl groups at positions 1 and 2 are hexadecanoyl and (4Z,7Z,10Z,13Z,16Z)-docosapentaenoyl respectively. It has a role as a mouse metabolite. It derives from a (4Z,7Z,10Z,13Z,16Z)-docosa-4,7,10,13,16-pentaenoic acid and a hexadecanoic acid.
Aplicaciones Científicas De Investigación
Lipid Phase Behavior and Membrane Properties
Phase Separation in Lipid Mixtures : A study on lipid mixtures, including 1-stearoyl-2-docosahexaenoyl-sn-glycero-3-phosphocholine, investigated phase separation in bilayers and monolayers, revealing significant implications for the structural and functional properties of cellular membranes (Dumaual, Jenski, & Stillwell, 2000).
Membrane Molecular Order and Hydration : Another study compared the effect of unsaturated lipid chains on the dimensions, molecular order, and hydration of membranes. It found that the inclusion of polyunsaturated chains like those in 1-hexadecanoyl-2-(4Z,7Z,10Z,13Z,16Z-docosapentaenoyl)-sn-glycero-3-phosphocholine significantly influences these properties (Binder & Gawrisch, 2001).
Synthesis and Chemical Analysis
Arsenic-Containing Phosphatidylcholines Synthesis : A study disclosed the synthesis of arsenic-containing phosphatidylcholines, including compounds structurally related to 1-hexadecanoyl-2-(4Z,7Z,10Z,13Z,16Z-docosapentaenoyl)-sn-glycero-3-phosphocholine, for exploring their biological and toxicological properties (Guttenberger et al., 2017).
High-Performance Liquid Chromatography and Mass Spectrometry : Research involving high-performance liquid chromatography and mass spectrometry of unusual branched and unsaturated phospholipids, including those related to 1-hexadecanoyl-2-(4Z,7Z,10Z,13Z,16Z-docosapentaenoyl)-sn-glycero-3-phosphocholine, has been pivotal in understanding their structural characteristics (Dasgupta et al., 1987).
Biological and Pharmacological Functions
Cell Proliferation Inhibition : A study synthesized and characterized a lipophilic phosphatidylcholine containing docosahexaenoic acid and methotrexate, structurally related to 1-hexadecanoyl-2-(4Z,7Z,10Z,13Z,16Z-docosapentaenoyl)-sn-glycero-3-phosphocholine, demonstrating its potential in inhibiting cell proliferation and suggesting its use in cancer chemotherapy (Zerouga, Stillwell, & Jenski, 2002).
Structural Analysis of Lipid Bilayers : The structural analysis of polyunsaturated fatty acid-containing phospholipid bilayers, similar to those containing 1-hexadecanoyl-2-(4Z,7Z,10Z,13Z,16Z-docosapentaenoyl)-sn-glycero-3-phosphocholine, has been conducted to understand their impact on membrane properties and potentially on membrane protein functions (Marquardt et al., 2020).
Propiedades
Nombre del producto |
1-hexadecanoyl-2-(4Z,7Z,10Z,13Z,16Z-docosapentaenoyl)-sn-glycero-3-phosphocholine |
|---|---|
Fórmula molecular |
C46H82NO8P |
Peso molecular |
808.1 g/mol |
Nombre IUPAC |
[(2R)-2-[(4Z,7Z,10Z,13Z,16Z)-docosa-4,7,10,13,16-pentaenoyl]oxy-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C46H82NO8P/c1-6-8-10-12-14-16-18-20-21-22-23-24-25-27-29-31-33-35-37-39-46(49)55-44(43-54-56(50,51)53-41-40-47(3,4)5)42-52-45(48)38-36-34-32-30-28-26-19-17-15-13-11-9-7-2/h14,16,20-21,23-24,27,29,33,35,44H,6-13,15,17-19,22,25-26,28,30-32,34,36-43H2,1-5H3/b16-14-,21-20-,24-23-,29-27-,35-33-/t44-/m1/s1 |
Clave InChI |
MWXAIAMSOXOQJK-JIXVGTEKSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCCC |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC=CCC=CCC=CCC=CCC=CCCCCC |
Descripción física |
Solid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



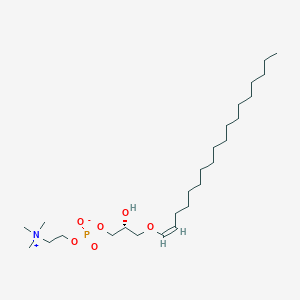
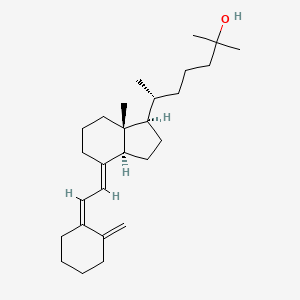
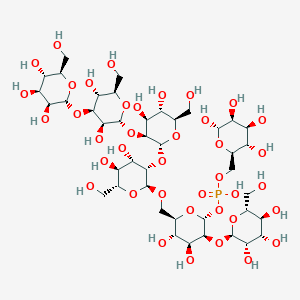

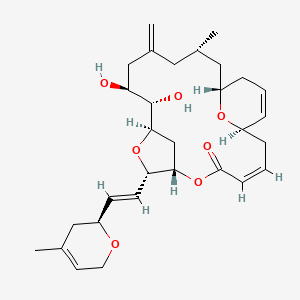
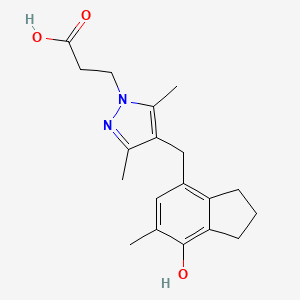

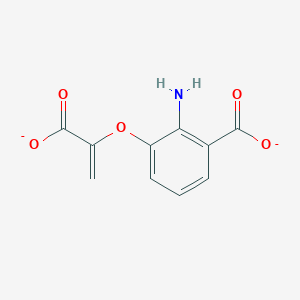
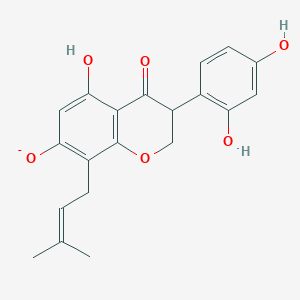
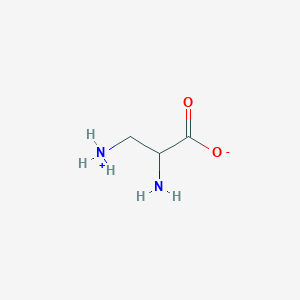
![TG(16:0/16:0/18:2(9Z,12Z))[iso3]](/img/structure/B1263103.png)

![(9Z,11E)-12-{[(1E)-hex-1-en-1-yl]oxy}dodeca-9,11-dienoic acid](/img/structure/B1263105.png)
